4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Overview
Description
“4,4’-Bis(chloromethyl)biphenyl” is a chemical compound with the molecular formula C14H12Cl2 . It appears as a white to light yellow powder or crystal . It’s used as a reagent in the synthesis of new double quaternary ammonium salts containing a biphenyl moiety, which have antimicrobial and antifungal activity .
Molecular Structure Analysis
The molecular structure of “4,4’-Bis(chloromethyl)biphenyl” is represented by the linear formula ClCH2C6H4C6H4CH2Cl .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 380.0±37.0 °C at 760 mmHg, and a flash point of 196.3±19.8 °C . It also has a molar refractivity of 70.4±0.3 cm3, a polarizability of 27.9±0.5 10-24 cm3, and a molar volume of 210.1±3.0 cm3 .
Scientific Research Applications
Synthesis and Derivatization
4,4'-Bis(chloromethyl)-2,2'-bipyridyl is used in the synthesis of various halomethyl-bipyridine compounds, which are valuable for creating more elaborate derivatives. These compounds serve as starting materials for diverse applications in chemistry. For instance, the synthesis of halomethyl‐2,2′‐bipyridines, including 4,4′-Bis(chloromethyl)-2,2′-bipyridine, involves heterocycles and organometallic compounds, showcasing its versatility in organic synthesis (Smith et al., 2003).
Metal Complex Formation
This compound is significant in forming ruthenium(II) alpha-diimine complexes. These complexes are essential as they act as multifunctional metalloinitiators for controlled cationic and radical polymerizations. The use of 4,4'-Bis(chloromethyl)-2,2'-bipyridine ligands in such complexes facilitates the formation of various functionalized materials (Collins et al., 1999).
Electron Density Studies
Studies on the electron density of compounds like 6,6′‐Bis(chloromethyl)‐2,2′‐bipyrazine, which are structurally related to this compound, provide insights into their reactivity. These studies, involving high-resolution X-ray diffraction data, help understand the reactivity of bidentate molecules in metal complexation (Bodar-Houillon et al., 1999).
Catalysis
4,4'-Bipyridyl, closely related to this compound, demonstrates catalytic properties in the reduction of nitroarenes. This showcases its potential in organic reaction mechanisms, where it acts as an organocatalyst, suggesting a broad application range in synthetic chemistry (Hosoya et al., 2019).
Optical and Nonlinear Optical Studies
The compound's derivatives are used in synthesizing ligands with nonlinear optical properties. For example, ligands like 4,4′-bis(dialkylaminophenylazo)-2,2′-bipyridine, derived from similar structures, have significant applications in nonlinear optical studies, indicating their potential in advanced materials science (Hilton et al., 1999).
Photoluminescence and Solar Cell Applications
The use of this compound derivatives in rhenium(I) N-heterocyclic carbene complexes has been studied for their photoluminescence properties. Such studies are crucial for developing luminescent materials and potential applications in solar cells (Xue et al., 1998).
Dye-Sensitized Solar Cells
Its application extends to the field of energy, particularly in the development of dye-sensitized solar cells. Derivatives of this compound are used in the synthesis of high molar extinction coefficient heteroleptic ruthenium complexes, which are essential components in thin film dye-sensitized solar cells (Kuang et al., 2006).
Semiconducting Organic Assemblies
The compound and its analogs play a role in forming semiconducting organic assemblies, which have potential applications in electronics. Such assemblies, made using derivatives like 4,4'-bipyridine, demonstrate charge-carrier capability and are comparable to established organic semiconductors (Kapadia et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used as a key intermediate in the synthesis of biphenyl-type fluorescent brighteners such as cbs-x and cbs-127 . These brighteners are used to enhance the appearance of color in detergents and fabrics.
Mode of Action
As a key intermediate in the synthesis of fluorescent brighteners, it likely contributes to the structure of these brighteners, which absorb invisible ultraviolet light and re-emit it as visible blue light, thereby making treated materials appear brighter and whiter .
Biochemical Pathways
In the context of its use in the synthesis of fluorescent brighteners, it is involved in chemical reactions that lead to the formation of these brighteners .
Pharmacokinetics
As a chemical intermediate, it is typically transformed into other compounds during the synthesis process .
Result of Action
The primary result of the action of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl is the production of fluorescent brighteners when it is used as a chemical intermediate . These brighteners can absorb ultraviolet light and re-emit it as visible blue light, enhancing the appearance of color in various materials .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with certain enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl over time in laboratory settings . This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 4,4’-Bis(chloromethyl)-2,2’-bipyridyl at different dosages in animal models have not been extensively studied
Properties
IUPAC Name |
4-(chloromethyl)-2-[4-(chloromethyl)pyridin-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSOWFFOHQARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441813 | |
Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138219-98-4 | |
Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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